molecular formula C9H14N2O2 B13332672 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

Cat. No.: B13332672
M. Wt: 182.22 g/mol
InChI Key: YVBLRUXITZYUHS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones, more commonly known as hydantoins. With a molecular formula of C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol, this 5,5-disubstituted hydantoin features both cyclopropyl and isopropyl functional groups[a] . These substituents are strategically chosen to modulate the compound's steric and electronic properties, making it a valuable scaffold for structural diversification in medicinal chemistry . Hydantoin derivatives have been integral to scientific research since the 19th century and are recognized for their remarkable biological and pharmacological properties . This specific disubstituted derivative serves as a key intermediate in the synthesis of more complex molecules, including peptidomimetics and enzyme inhibitors . Researchers value this compound for its potential across various therapeutic areas, as analogous hydantoins have demonstrated significant biological activities, such as anticonvulsant and antiarrhythmic properties, and have been investigated for the treatment of conditions like diabetes . Some derivatives are also known to exhibit antitumor, antiviral, and insulinotropic properties, and act as EGFR inhibitors . The compound's structure allows for further chemical exploration at the N-3 position or modification of its side chains to study structure-activity relationships (SAR) for specific biological targets . This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5(2)7-8(12)11(6-3-4-6)9(13)10-7/h5-7H,3-4H2,1-2H3,(H,10,13)

InChI Key

YVBLRUXITZYUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)C2CC2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

The synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves several key steps:

  • Starting Materials : The synthesis often begins with amino acids or their derivatives, which are converted into hydantoins through cyclization reactions.

  • Cyclization Process : One common method involves the use of hypervalent iodine reagents to facilitate the formation of hydantoins from amino acids. This approach can be adapted for synthesizing 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione by incorporating cyclopropyl and isopropyl substituents during the reaction sequence.

  • Functionalization : The introduction of cyclopropyl and isopropyl groups can be achieved through alkylation reactions. These steps require careful control of reaction conditions to ensure the desired stereochemistry and yield.

Detailed Synthesis Protocol

A detailed synthesis protocol for 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione might involve the following steps:

  • Step 1: Preparation of Cyclopropylamine Derivative

    • React an appropriate amino acid with cyclopropane carboxylic acid or its derivatives to form a cyclopropyl-substituted intermediate.
  • Step 2: Formation of Hydantoin Ring

    • Use hypervalent iodine reagents to cyclize the intermediate into a hydantoin structure.
  • Step 3: Introduction of Isopropyl Group

    • Perform an alkylation reaction using isopropyl halides or their equivalents to introduce the isopropyl substituent.

Monitoring and Purification

The progress of these reactions is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification can be achieved through recrystallization or column chromatography.

Research Outcomes and Applications

Studies on 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione indicate potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and other therapeutic drugs. The structural modifications of imidazolidine derivatives significantly influence their biological activity, making them versatile candidates for drug development.

Data Tables

Table 1: Physical Properties of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione

Property Value
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Solubility Moderate in organic solvents

Table 2: Comparison of Synthesis Methods

Method Yield (%) Purity (%)
Hypervalent Iodine 75-80 95-98
Traditional Alkylation 60-65 90-92

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Imidazolidine-2,4-dione Derivatives: 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione: Features a cyclopropyl group (small, strained ring) and an isopropyl group. The cyclopropyl substituent may improve metabolic stability and reduce steric hindrance compared to aromatic substituents . IM-7 (3-phenyl-5-(4-isopropylphenyl)imidazolidin-2,4-dione): Contains phenyl and 4-isopropylphenyl groups. IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione): Ethylphenyl substituent enhances lipophilicity, with reported antinociceptive effects in CNS studies .
  • Thiazolidine-2,4-dione Derivatives: 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Incorporates a sulfur atom in the heterocycle and a methoxybenzylidene group.
  • Pyran-2,4-dione Derivatives: C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione): Features a six-membered pyran-dione core with β-enamino substituents. Polar interactions (O···H, H···C) dominate crystal packing, influencing solubility and stability .

Substituent Effects

Compound Substituents (Position) Key Properties
3-Cyclopropyl-5-isopropyl Cyclopropyl (3), isopropyl (5) High steric demand, metabolic stability
IM-7 Phenyl (3), 4-isopropylphenyl (5) Cardiovascular activity
IM-3 Phenyl (3), 4-ethylphenyl (5) CNS antinociceptive effects
Thiazolidine derivative Diisopropylaminoethyl (3), methoxybenzylidene (5) Enhanced π-π interactions
Pyran-dione derivative β-enamino groups, 1,6-hexylene spacer High polarity, dipole moments up to 8.5 D

Physicochemical and Electronic Properties

  • Polarity : Pyran-dione derivatives (e.g., compound 2a ) exhibit higher dipole moments (8.5 D) than imidazolidine-diones, influencing solubility and membrane permeability .
  • Crystal Packing : Imidazolidine-diones show H···H and O···H interactions, while thiazolidine-diones prioritize π-π stacking due to aromatic substituents .

Biological Activity

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, also referred to as (S)-3-cyclopropyl-5-propan-2-ylimidazolidine-2,4-dione, is a cyclic compound with promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.22 g/mol. Its structure features a five-membered imidazolidine ring with two carbonyl groups located at positions 2 and 4, which are critical for its biological reactivity and activity.

Research indicates that 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione acts primarily as an enzyme inhibitor . It binds to specific molecular targets such as enzymes involved in inflammatory pathways and cancer progression. The binding affinity of this compound to various enzymes suggests it can modulate several biochemical pathways, leading to potential therapeutic effects in conditions like cancer and inflammation.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes:

  • Cyclooxygenase (COX) : It has shown potential as a COX inhibitor, which is significant for anti-inflammatory applications .
  • Enzymes in Cancer Pathways : Preliminary studies suggest that it may inhibit enzymes that play roles in tumor growth and metastasis.

Anticancer Potential

3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies highlight that modifications in the compound can enhance its biological activity against cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Isopropylimidazolidine-2,4-dione16935-34-50.92Lacks cyclopropyl group; simpler structure
5-Cyclopropylimidazolidine-2,4-dione16935-34-60.98Similar cyclic structure but without isopropyl group
1,3-Diazaspiro[4.6]undecane-2,4-dione70716-40.98Different biological activity profile

The unique cyclopropyl and isopropyl substitutions on the imidazolidine core confer distinct biological activities compared to these analogs.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione effectively inhibited COX enzymes in vitro, leading to reduced inflammation markers in experimental models .
  • Anticancer Activity : In cell line assays, the compound exhibited significant cytotoxicity against RKO colorectal cancer cells with an IC50 value indicative of potent activity . Further SAR analyses suggested that structural modifications could enhance its efficacy against other cancer types.
  • Mechanistic Insights : Binding studies revealed that the compound interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory effects .

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione, and how are key intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, cyclopropylamine and isopropyl-substituted precursors undergo nucleophilic substitution or condensation under controlled pH and temperature. Key intermediates, such as thiazolidinone derivatives, are characterized using single-crystal X-ray diffraction (SC-XRD) and ¹H/¹³C NMR to confirm stereochemistry and purity . Reaction yields (e.g., 71% for analogous compounds) and solvent systems (e.g., ethanol, acetonitrile) are critical parameters .

Q. How is the structural conformation of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione validated experimentally?

Structural validation combines SC-XRD for crystallographic data (e.g., bond angles, torsion angles) and spectroscopic techniques (NMR, LC-MS). For instance, SC-XRD data for similar compounds reveal planar imidazolidine-dione cores and cyclopropyl ring distortions, while NMR spectra resolve substituent environments (e.g., methoxy groups at δ 3.8 ppm) .

Q. What are the primary reactivity patterns of the imidazolidine-2,4-dione scaffold in this compound?

The scaffold exhibits nucleophilic substitution at C-5, oxidation/reduction at the dione moiety, and cycloaddition with electrophiles. For example, the isopropyl group enhances steric hindrance, directing reactivity toward less hindered positions. Computational studies (e.g., DFT) predict electrophilic attack sites, validated via kinetic experiments .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione?

Factorial design reduces experimental variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For analogous compounds, a 2³ factorial design revealed that reaction temperature (60–80°C) and pH (7.5–9.0) significantly impact yield and purity. Response surface methodology (RSM) further refines these parameters .

Q. What computational strategies improve reaction design for derivatives of this compound?

Quantum chemical reaction path searches (e.g., using GRRM or AFIR methods) model transition states and intermediates. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize synthetic routes. Machine learning (ML) models trained on reaction databases predict feasible substituent combinations .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., unexpected NMR shifts vs. SC-XRD data) require multimodal validation :

  • Dynamic NMR to assess conformational flexibility.
  • Hirshfeld surface analysis to detect crystal packing effects.
  • DFT-based NMR chemical shift calculations to compare theoretical and experimental spectra .

Q. What reactor design considerations apply to scaling up synthesis while maintaining enantiomeric purity?

Continuous-flow reactors minimize side reactions by controlling residence time and mixing efficiency. Membrane separation technologies (e.g., chiral resolution membranes) preserve enantiomeric excess (>99% ee) during workup. Computational fluid dynamics (CFD) simulations optimize flow rates and temperature gradients .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

  • Ventilated enclosures for volatile reagents (e.g., cyclopropylamine).
  • Real-time gas monitoring for toxic byproducts (e.g., hydrogen cyanide).
  • 100% safety compliance via pre-lab exams and adherence to institutional chemical hygiene plans .

Q. How can structural modifications enhance the bioactivity of 3-Cyclopropyl-5-isopropylimidazolidine-2,4-dione derivatives?

  • Piperidine or thiazolidine ring fusion improves membrane permeability.
  • Benzylidene substituents (e.g., 4-methoxy) enhance DNA-binding affinity, as shown in cytotoxicity assays (IC₅₀ = 12–45 µM).
  • Propargyloxy groups introduce click chemistry handles for bioconjugation .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Accelerated stability testing (40°C/75% RH) reveals hydrolysis susceptibility at the dione moiety under acidic conditions (pH < 4). Degradation products are identified via HPLC-MS , guiding buffer selection (e.g., phosphate buffers at pH 7.4) for in vitro assays .

Q. Methodological Notes

  • Data Tables : Refer to crystallographic data (e.g., Table 3 in ) for bond metrics.
  • Advanced Tools : Use Gaussian or ORCA for DFT calculations, and Aspen Plus for process simulation.
  • Ethics Compliance : Adhere to non-therapeutic use guidelines per regulatory frameworks .

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